
Iodo(diphenyl)(propan-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(diphenyl)(propan-2-yl)stannane, also known as stannane, iodo(1-methylethyl)diphenyl, is an organotin compound with the molecular formula C₁₅H₁₇ISn. This compound is characterized by the presence of an iodine atom, two phenyl groups, and a propan-2-yl group attached to a tin atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodo(diphenyl)(propan-2-yl)stannane typically involves the reaction of diphenylstannane with an appropriate iodinating agent. One common method is the reaction of diphenylstannane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Iodo(diphenyl)(propan-2-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, alkoxides, or amines.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or halogens.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Conducted in aqueous or organic solvents at controlled temperatures.
Reduction Reactions: Performed in anhydrous conditions to prevent hydrolysis of the tin compound.
Major Products Formed:
Substitution Reactions: Formation of various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of tin oxides or higher oxidation state tin halides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Scientific Research Applications
Iodo(diphenyl)(propan-2-yl)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of iodo(diphenyl)(propan-2-yl)stannane involves its interaction with various molecular targets, including enzymes and receptors. The tin atom can form coordination complexes with biological molecules, leading to inhibition or activation of enzymatic activity. The compound’s ability to undergo substitution and oxidation reactions also allows it to modify biological pathways and exert its effects.
Comparison with Similar Compounds
Diphenylstannane: Lacks the iodine atom and has different reactivity and applications.
Triphenylstannane: Contains three phenyl groups and exhibits different chemical properties.
Iodo(trimethyl)stannane: Contains methyl groups instead of phenyl groups, leading to different reactivity.
Uniqueness: Iodo(diphenyl)(propan-2-yl)stannane is unique due to the presence of both phenyl and propan-2-yl groups attached to the tin atom, along with an iodine atom. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Properties
CAS No. |
1021-22-3 |
|---|---|
Molecular Formula |
C15H17ISn |
Molecular Weight |
442.91 g/mol |
IUPAC Name |
iodo-diphenyl-propan-2-ylstannane |
InChI |
InChI=1S/2C6H5.C3H7.HI.Sn/c2*1-2-4-6-5-3-1;1-3-2;;/h2*1-5H;3H,1-2H3;1H;/q;;;;+1/p-1 |
InChI Key |
AGFQNAMBEVTJOA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
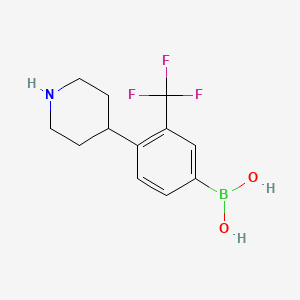
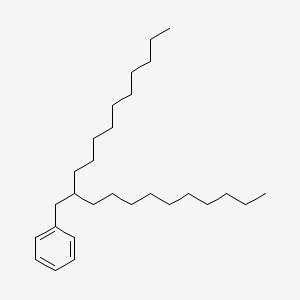

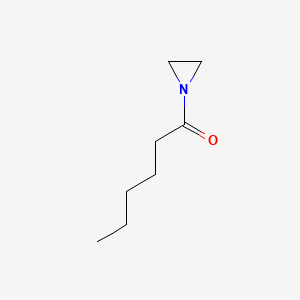
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
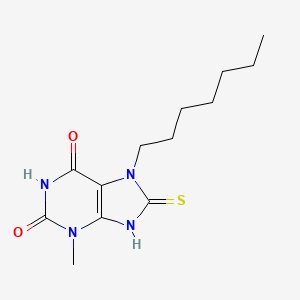
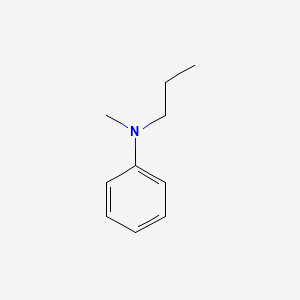
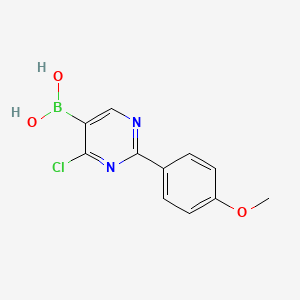


![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
